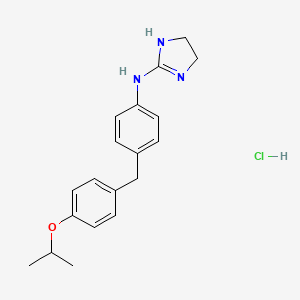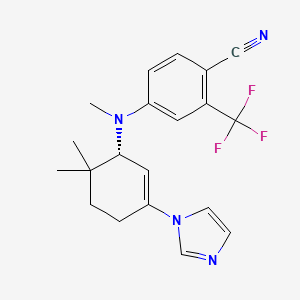
Ro 1138452 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selective prostacyclin IP receptor antagonist (pKi = 8.3). Exhibits no affinity at other prostanoid receptors (EP1-4, FP and TP) in a radioligand binding assay. Demonstrates analgesic activity in rats. Orally bioavailable.
Applications De Recherche Scientifique
ROS-Based Nanomedicine : Reactive oxygen species play a vital role in regulating various physiological functions and have been used in nanomedicine for therapeutic applications. Advances in nanotechnology have enabled the exploration of nanomaterials with unique ROS-regulating properties, contributing to new therapeutic methodologies (Yang, Chen, & Shi, 2019).
ROS Measurement and Detection : The measurement of ROS in biological samples is crucial due to their significant physiological and pathological effects. Fluorescent probes, such as 2′,7′-dichlorodihydrofluorescein, have been developed for ROS detection, offering insights into their physiological roles (Chen, Zhong, Xu, Chen, & Wang, 2010).
Oxidative Stress in Aquatic Animals : ROS production in aquatic animals is influenced by environmental factors like temperature, oxygen levels, and pollutants. Studies highlight the role of transition metals and pesticides in inducing oxidative stress, with recent research focusing on molecular mechanisms enhancing tolerance to oxidative stress (Lushchak, 2011).
Advances in ROS Detection Probes : Development of selective fluorescent probes for specific ROS detection has made significant progress. These probes help in understanding the unique physiological activities of each ROS type (Soh, 2006).
Detection of ROS-Producing Compounds : An on-line post-column biochemical detection system has been developed for identifying ROS-producing compounds and antioxidants in mixtures. This high-resolution screening technology allows for rapid and sensitive characterization of individual species (Kool, van Liempd, Harmsen, Schenk, Irth, Commandeur, & Vermeulen, 2007).
Metal-Coordinated Probes for ROS Detection : Metal-coordinated fluorescent and luminescent probes have shown promise for sensing and imaging ROS and reactive nitrogen species (RNS) in biological systems. The review covers probes based on metal-coordinated systems, highlighting their selectivity and potential applications (Kwon, Kim, Swamy, & Yoon, 2021).
Lidocaine Oxidation and ROS in Drug Metabolism : Research on the oxidative drug metabolism of lidocaine has revealed insights into the production of ROS during drug metabolism, highlighting the relevance of electrochemistry in assessing oxidative drug metabolism related to Cytochrome P450s (Nouri Nigjeh, Permentier, Bischoff, & Bruins, 2010).
ROS in Cancer Therapy : ROS induction has emerged as a promising strategy in cancer therapy. The unique metabolic characteristics of cancer cells make them more susceptible to ROS-induction treatment, with various traditional treatments being effectively combined with ROS-inducing agents for enhanced therapeutic efficacy (Zou, Chang, Li, & Wang, 2017).
Propriétés
Formule moléculaire |
C19H23N3O.HCl |
|---|---|
Poids moléculaire |
345.87 |
Nom IUPAC |
N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C19H23N3O.ClH/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19;/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22);1H |
SMILES |
CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3.Cl |
Synonymes |
4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoate](/img/structure/B1150150.png)